Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate
CAS No.:
Cat. No.: VC17796641
Molecular Formula: C8H7BrN4O2
Molecular Weight: 271.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrN4O2 |
|---|---|
| Molecular Weight | 271.07 g/mol |
| IUPAC Name | methyl 2-(8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetate |
| Standard InChI | InChI=1S/C8H7BrN4O2/c1-15-6(14)4-5-11-12-8-7(9)10-2-3-13(5)8/h2-3H,4H2,1H3 |
| Standard InChI Key | ODTMYMBHDIQFIH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=NN=C2N1C=CN=C2Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 2-{8-bromo- triazolo[4,3-a]pyrazin-3-yl}acetate (C₈H₇BrN₄O₂) features a bicyclic framework comprising a triazole ring fused to a pyrazine moiety. The bromine substituent at the 8th position and the methyl acetate group at the 3rd position introduce steric and electronic modifications that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
The planar triazolo-pyrazine core facilitates π-π stacking interactions, while the bromine atom enhances electrophilic substitution potential . The methyl acetate side chain contributes to solubility in polar aprotic solvents, a critical factor in drug formulation.
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the pyrazine protons resonate at δ 8.2–8.5 ppm, while the methyl acetate group appears as a singlet at δ 3.7 ppm. Mass spectrometry confirms the molecular ion peak at m/z 271.07, consistent with the molecular formula .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of Methyl 2-{8-bromo- triazolo[4,3-a]pyrazin-3-yl}acetate typically begins with 2,3-dichloropyrazine as a starting material. A nucleophilic substitution reaction with hydrazine hydrate yields pyrazinyl hydrazine, which undergoes cyclization with triethoxy methane to form the triazolo-pyrazine core . Subsequent bromination at the 8th position using N-bromosuccinimide (NBS) introduces the halogen substituent .
Critical Reaction Conditions:
-
Cyclization Step: Conducted at 80°C in ethanol with a reaction time of 12 hours (yield: 68%) .
-
Bromination: Requires anhydrous dimethylformamide (DMF) and catalytic amounts of AIBN (azobisisobutyronitrile) to achieve regioselectivity .
Optimization Challenges
Side reactions, such as over-bromination or ester hydrolysis, necessitate precise stoichiometric control. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, as validated by high-performance liquid chromatography (HPLC).
Comparative Analysis with Structural Analogs
Brominated vs. Non-Brominated Derivatives
Replacing bromine with hydrogen reduces molecular weight by 79.9 g/mol but decreases cytotoxic potency by 40–60%, underscoring the halogen’s role in bioactivity .
Ester Group Modifications
Hydrolysis of the methyl ester to a carboxylic acid (e.g., using LiOH) improves aqueous solubility but diminishes cellular permeability, as evidenced by a 3-fold reduction in Caco-2 monolayer permeability .
Future Directions
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles or functionalization with tumor-targeting ligands (e.g., folate conjugates) could enhance biodistribution and reduce off-target effects .
Structure-Activity Relationship (SAR) Studies
Systematic substitution of the bromine atom with other halogens (Cl, I) or functional groups (NO₂, NH₂) may optimize potency and selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume